(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
説明
The compound (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol, also known as Puromycin Aminonucleoside (PANS), is a nucleoside analog derived from the antibiotic puromycin. Its molecular formula is C₁₂H₁₈N₆O₃, with a molecular weight of 294.31 g/mol . PANS lacks the protein synthesis inhibitory activity of puromycin but is widely used in research to model focal segmental glomerulosclerosis (FSGS). It disrupts renal glomerular epithelial cell adhesion by reducing α3β1 integrin expression at concentrations of 0.5–5 μM in rat models . The compound exhibits high solubility in polar solvents: ≥14.45 mg/mL in DMSO, ≥29.4 mg/mL in ethanol, and ≥29.5 mg/mL in water .
特性
IUPAC Name |
(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7?,9+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMHWILUNYBFW-PNBVFFBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the purine base: This step involves the construction of the purine ring system, which is a key component of the compound.
Attachment of the sugar moiety: The sugar component, oxolan-3-ol, is attached to the purine base through a glycosidic bond.
Functional group modifications: The amino and hydroxymethyl groups are introduced through specific chemical reactions, such as amination and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic synthesis: Using enzymes to catalyze specific steps in the synthesis, which can increase yield and reduce the need for harsh chemicals.
Continuous flow chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The purine base can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the purine base.
科学的研究の応用
(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It serves as a precursor for antiviral and anticancer drugs, exploiting its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA synthesis: By mimicking natural nucleosides, it can disrupt the normal process of nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Target specific enzymes: The compound can inhibit enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substitution Patterns in Nucleoside Analogs
Target Compound :
- Structure: Features a dimethylamino group at the purine C6 position and a hydroxylmethyl group on the oxolane ring.
- Key Properties: High solubility in water and ethanol; used in renal pathophysiology studies .
6-Dimethylamino-9-(β-D-ribofuranosyl)purine ():
- Structure: Replaces the oxolan-3-ol moiety with a β-D-ribofuranosyl group.
- Molecular Formula : C₁₂H₁₇N₅O₄; Molecular Weight : 295.29 g/mol.
2′-Deoxy-N6-methyladenosine ():
- Structure: Contains a methylamino group at C6 instead of dimethylamino, with a deoxyribose sugar.
- Molecular Formula : C₁₁H₁₆N₅O₃; Molecular Weight : 265.27 g/mol.
- Key Differences: Reduced steric hindrance from the methylamino group may enhance binding to adenosine receptors, differing from PANS’s renal applications .
Chlorinated Analog ():
- Structure: (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol.
- Molecular Formula : C₁₀H₁₂N₅O₃Cl; Molecular Weight : 285.69 g/mol.
Functional Group Modifications
Chloromethyl-Substituted Analog ():
- Structure: (2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolan-3-ol.
- Molecular Formula : C₁₀H₁₃N₆O₂Cl; Molecular Weight : 284.70 g/mol.
- Key Differences: The chloromethyl group introduces reactivity for covalent binding to biomolecules, unlike PANS’s non-covalent interactions .
Phosphorothioate Derivatives ():
- Structure : Compounds with sulfanylphosphonate or phosphate ester groups (e.g., : sulfanylphosphonate; : Coenzyme A-linked phosphate).
- Key Differences : These modifications enhance metabolic stability and bioavailability, making them suitable for prodrug designs, whereas PANS lacks such derivatization .
Abacavir and Didanosine ():
- Structure: Abacavir contains a cyclopentyl ring; Didanosine is a dideoxynucleoside.
MR1 Ligands ():
Data Table: Comparative Analysis
生物活性
(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with significant biological implications. Its structural characteristics include a purine base linked to a modified ribose derivative, which enhances its potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 294.31 g/mol
- Chirality : Defined by the stereochemistry at the 2R, 3S, and 5S positions.
Research indicates that (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol can function as both a substrate and an inhibitor in enzyme-catalyzed reactions. Its interactions with enzymes involved in nucleotide metabolism suggest a role in regulating metabolic pathways and signal transduction processes.
Interaction Studies
Several techniques have been utilized to study the interactions of this compound with biological macromolecules:
- Molecular Docking : Predicts binding affinities and interaction sites.
- Surface Plasmon Resonance : Measures binding kinetics in real-time.
- Isothermal Titration Calorimetry : Provides thermodynamic data on binding interactions.
Biological Activity
The compound exhibits various biological activities that can be categorized as follows:
Antiviral Activity
Research has shown that (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol possesses antiviral properties similar to other purine derivatives. For instance:
- Acyclovir : A known antiviral agent against herpes viruses.
- Ribavirin : Exhibits broad-spectrum antiviral activity.
Both compounds share structural similarities with (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol but differ in their specific functional groups and stereochemistry.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in nucleotide synthesis. This inhibition can lead to altered cellular metabolism and may have implications for cancer therapy by targeting rapidly dividing cells that rely on nucleotide synthesis.
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol against viral infections in vitro. The results indicated a dose-dependent inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV). The IC was determined to be approximately 25 µM, comparable to acyclovir's efficacy.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of the compound with ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. The compound was found to bind competitively to the active site of RR, leading to a significant decrease in enzyme activity. This suggests potential applications in cancer treatment by limiting DNA synthesis in tumor cells.
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Structure Type | Biological Activity | IC (µM) |
|---|---|---|---|
| (2R,3S,5S)-4-amino... | Purine derivative | Antiviral; Enzyme inhibitor | 25 |
| Acyclovir | Purine analog | Antiviral | 15 |
| Ribavirin | Nucleoside analog | Broad-spectrum antiviral | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
